Welcome to the BenchChem Online Store!
molecular formula C18H15ClO3 B8274356 3-(4-Chlorophenyl)-7-hydroxy-2-isopropyl-chromen-4-one

3-(4-Chlorophenyl)-7-hydroxy-2-isopropyl-chromen-4-one

Cat. No. B8274356
M. Wt: 314.8 g/mol
InChI Key: BKVKMEQBLSFZMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07732435B2

Procedure details

3-(4-Chlorophenyl)-7-hydroxy-2-isopropyl-chromen-4-one (2.3 g, 7.31 mmol) is suspended in dry dichloromethane (140 ml) at room temperature. N-iodosuccinimide (1.73 g, 7.67 mmol) is added, and the mixture is stirred vigorously at room temperature for 30 min. The mixture is diluted with dichloromethane (60 ml), washed with water (3×100 ml) and saturated brine (50 ml), dried (MgSO4) and filtered, and the filtrate is evaporated to give a pale pink solid.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:17](=[O:18])[C:16]3[C:11](=[CH:12][C:13]([OH:19])=[CH:14][CH:15]=3)[O:10][C:9]=2[CH:20]([CH3:22])[CH3:21])=[CH:4][CH:3]=1.[I:23]N1C(=O)CCC1=O>ClCCl>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[C:17](=[O:18])[C:16]3[C:11](=[C:12]([I:23])[C:13]([OH:19])=[CH:14][CH:15]=3)[O:10][C:9]=2[CH:20]([CH3:22])[CH3:21])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=C(OC2=CC(=CC=C2C1=O)O)C(C)C
Step Two
Name
Quantity
1.73 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Step Three
Name
Quantity
140 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred vigorously at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (3×100 ml) and saturated brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
to give a pale pink solid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=CC=C(C=C1)C1=C(OC2=C(C(=CC=C2C1=O)O)I)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.